

Evaluating the Specificity of MA-5 for Mitochondrial Targets: A Comparative Guide

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Compound of Interest

Compound Name: Mitochondic acid 5

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For researchers investigating mitochondrial function and morphology, the selection of a specific and reliable antibody is paramount. This guide provides a comprehensive evaluation of the monoclonal antibody MA-5 (clone MTC02, catalog number MA5-12017 from Thermo Fisher Scientific) for the detection of mitochondrial targets. We compare its performance with a well-characterized alternative, anti-Heat Shock Protein 60 (HSP60) antibodies, and provide detailed experimental protocols and data to aid in your selection process.

Introduction to MA-5 (MTC02)

The MA-5 antibody is a mouse monoclonal antibody that recognizes a 60kDa non-glycosylated protein component of human mitochondria[1][2]. It has been validated for use in several applications, including immunocytochemistry (ICC), immunofluorescence (IF), immunohistochemistry (IHC), and Western Blotting (WB)[1][3]. The immunogen used to generate this antibody was a semi-purified mitochondrial preparation, which suggests it may recognize a common and abundant mitochondrial protein[1][3]. While the precise identity of the 60kDa target protein has not been definitively published by the manufacturer, its molecular weight and subcellular localization strongly suggest it may be the highly conserved mitochondrial chaperone, Heat Shock Protein 60 (HSP60)[4][5].

Comparison with an Alternative: Anti-HSP60 Antibodies

Given the likely identity of the MA-5 target, a direct comparison with well-validated anti-HSP60 antibodies is warranted. HSP60 is a widely used marker for the mitochondrial matrix and is essential for protein folding and quality control within the organelle[5][6]. Antibodies targeting HSP60 are available from numerous vendors and have been extensively characterized. For the purpose of this guide, we will compare MA-5 (MTC02) with a representative recombinant anti-HSP60 antibody.

Performance Comparison

The following tables summarize the key characteristics and available performance data for MA-5 (MTC02) and a representative anti-HSP60 antibody.

Table 1: Antibody Characteristics

Feature	MA-5 (Clone MTC02)	Anti-HSP60 Antibody (Representative)
Catalog Number	MA5-12017 (Thermo Fisher)	Varies by vendor (e.g., ab190828, Abcam)
Host Species	Mouse	Rabbit (often recombinant)
Clonality	Monoclonal	Monoclonal or Polyclonal
Immunogen	Semi-purified mitochondrial preparation	Recombinant human HSP60 protein
Target	Unidentified 60kDa mitochondrial protein	Heat Shock Protein 60 (HSP60)
Subcellular Localization	Mitochondria	Mitochondrial Matrix
Molecular Weight	~60 kDa	~60 kDa
Validated Applications	WB, IHC, ICC/IF	WB, IHC, ICC/IF, IP, Flow Cytometry
Species Reactivity	Human, Rat (published)	Human, Mouse, Rat, and others

Table 2: Application-Specific Performance

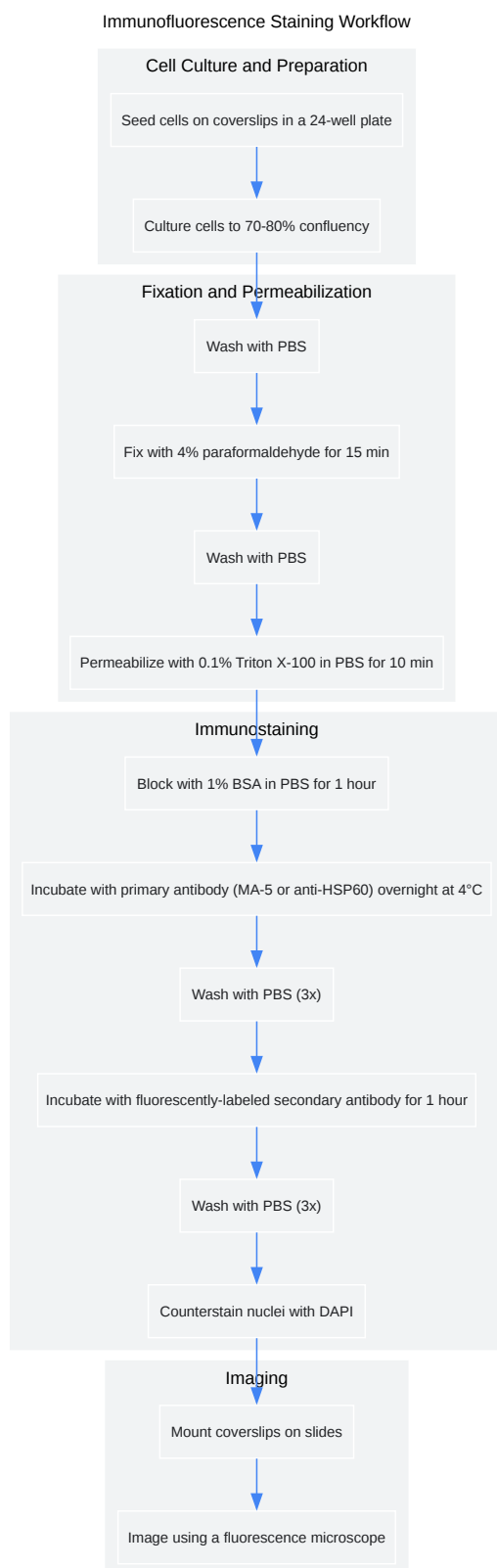
Application	MA-5 (Clone MTC02)	Anti-HSP60 Antibody (Representative)
Western Blot (WB)	Reported Working Dilution: 1-2 µg/mL. Detects a single band at ~60 kDa. Performance as a loading control for mitochondrial fractions is established.	Reported Working Dilution: 1:1000 - 1:10000. Consistently shows a sharp band at ~60 kDa. Widely used as a reliable mitochondrial loading control.
Immunofluorescence (IF)	Reported Working Dilution: 2 µg/mL. Stains a network of filamentous and granular structures in the cytoplasm, consistent with mitochondrial morphology. Co-localization with other mitochondrial markers has been demonstrated.	Reported Working Dilution: 1:100 - 1:500. Provides a clear and specific staining pattern of mitochondrial networks. Often used as a benchmark for mitochondrial localization.
Immunohistochemistry (IHC)	Reported Working Dilution: 1-2 µg/mL. Stains mitochondria in formalin-fixed, paraffin-embedded tissues. Antigen retrieval is required.	Reported Working Dilution: 1:100 - 1:2000. Demonstrates robust staining of mitochondria in various tissue types.

Experimental Protocols

Detailed methodologies for key applications are provided below. These protocols are based on manufacturer's recommendations and published studies.

Immunofluorescence Staining of Mitochondria in Cultured Cells

This protocol describes the steps for visualizing mitochondria in cultured cells using immunofluorescence.



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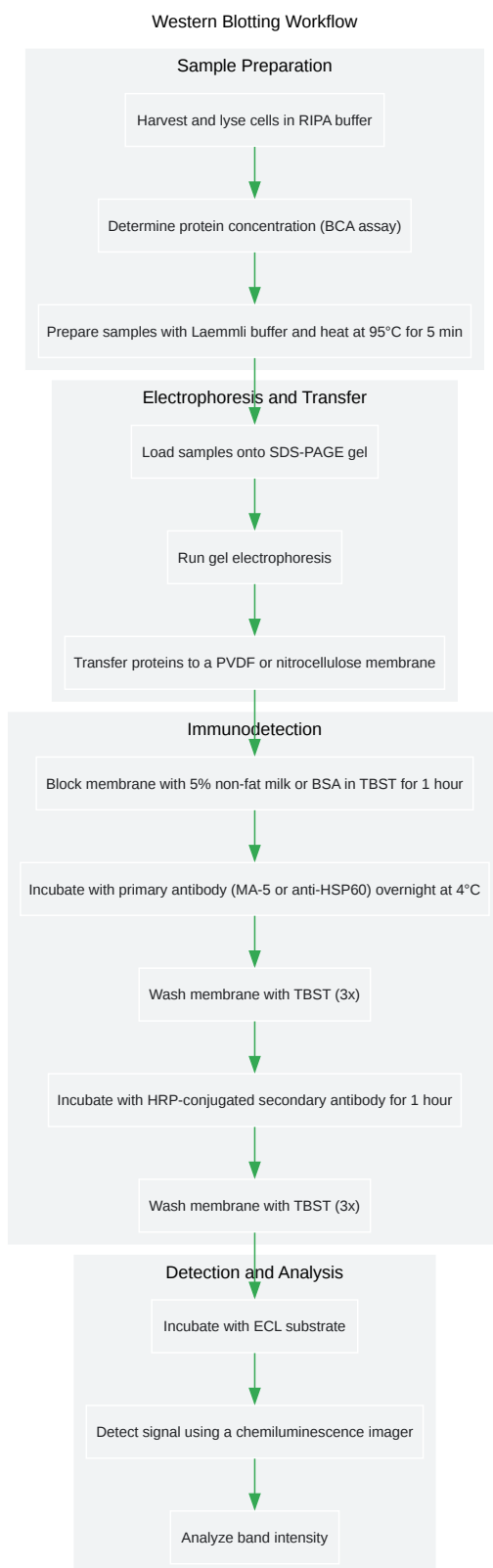
Caption: Workflow for immunofluorescence staining of mitochondria.

Detailed Protocol:

- **Cell Preparation:** Seed cells on sterile glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
- **Fixation:** Gently wash the cells twice with phosphate-buffered saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- **Permeabilization:** Wash the cells three times with PBS. Permeabilize by incubating with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Wash the cells twice with PBS. Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
- **Primary Antibody Incubation:** Dilute the primary antibody (MA-5 at 2 µg/mL or anti-HSP60 at the manufacturer's recommended dilution) in 1% BSA in PBS. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
- **Secondary Antibody Incubation:** Wash the coverslips three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488 for MA-5, or Goat anti-Rabbit IgG Alexa Fluor 488 for anti-HSP60) diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
- **Counterstaining and Mounting:** Wash the coverslips three times with PBS. Incubate with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes to stain the nuclei. Wash twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
- **Imaging:** Visualize the staining using a fluorescence or confocal microscope.

Western Blotting for Mitochondrial Proteins

This protocol outlines the procedure for detecting mitochondrial proteins in cell lysates by Western blotting.



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Caption: Workflow for Western blotting of mitochondrial proteins.

Detailed Protocol:

- **Lysate Preparation:** Harvest cultured cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA (bicinchoninic acid) protein assay.
- **Sample Preparation:** Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
- **SDS-PAGE:** Load the prepared samples onto a 10% or 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody (MA-5 at 1-2 µg/mL or anti-HSP60 at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
- **Secondary Antibody Incubation:** Wash the membrane three times for 10 minutes each with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP or Goat anti-Rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
- **Detection:** Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

Specificity and Cross-Reactivity

The specificity of MA-5 (MTC02) is inferred from its consistent staining of mitochondrial structures in immunofluorescence and the detection of a single band at the expected molecular weight in Western blotting in human cells^{[1][3]}. However, as the immunogen was a semi-purified mitochondrial preparation, the possibility of cross-reactivity with other mitochondrial proteins of similar size cannot be entirely excluded without further proteomic analysis.

In contrast, recombinant anti-HSP60 antibodies are generated against a specific protein sequence, which generally ensures higher specificity and lower lot-to-lot variability. Validation data for these antibodies often includes knockout/knockdown experiments to confirm target specificity.

Conclusion and Recommendations

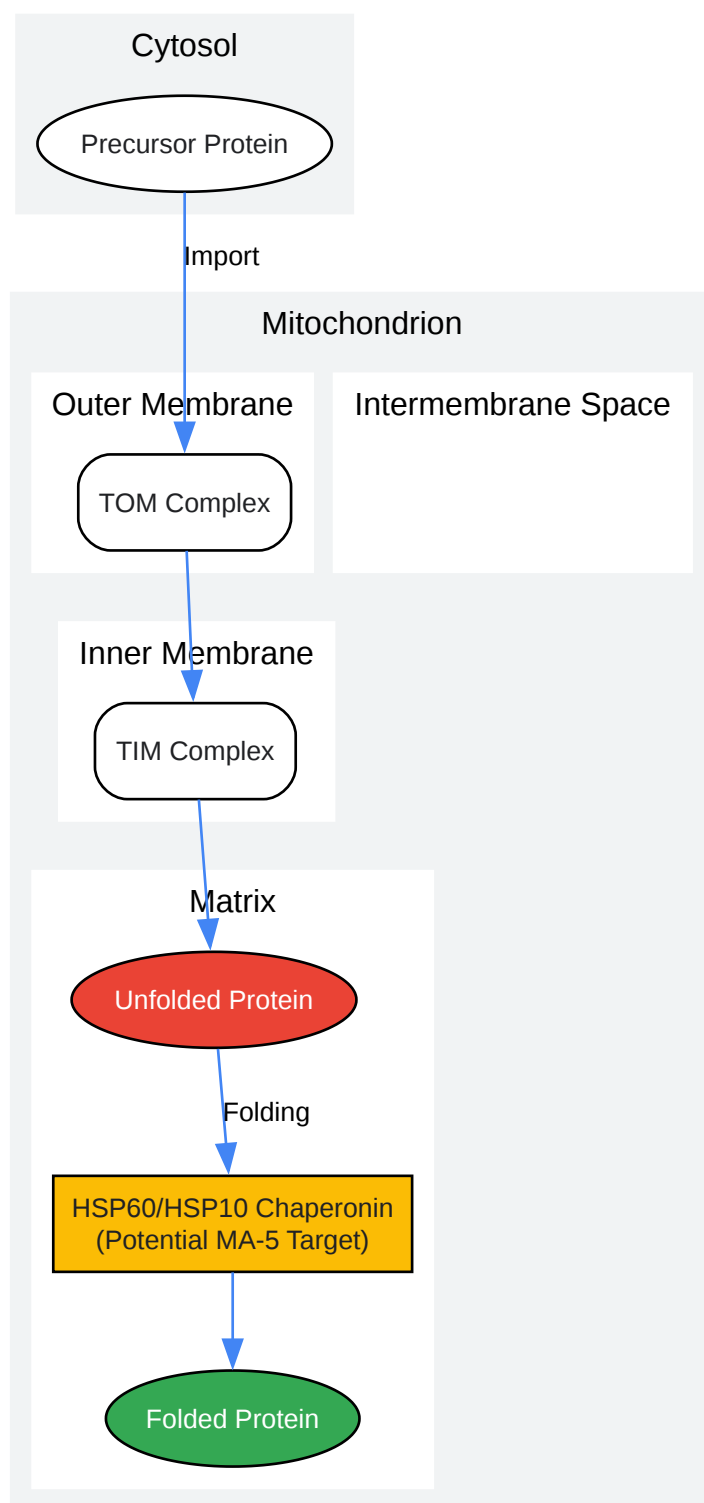
The MA-5 (MTC02) monoclonal antibody is a useful tool for the general labeling of mitochondria in human cells, particularly in immunofluorescence and immunohistochemistry, where it produces a distinct and characteristic staining pattern. Its performance in Western blotting is also reliable for detecting a ~60kDa mitochondrial protein.

For researchers requiring a highly specific marker for the mitochondrial matrix, or a well-characterized loading control for quantitative Western blotting, a recombinant monoclonal anti-HSP60 antibody may be a more robust choice due to its defined antigen and extensive validation.

Ultimately, the choice of antibody will depend on the specific experimental needs. For exploratory studies or general mitochondrial visualization, MA-5 (MTC02) is a viable option. For studies demanding high specificity and reproducibility, a well-validated anti-HSP60 antibody is recommended. As with any antibody, in-house validation for the specific application and cell or tissue type is strongly advised.

Signaling Pathway and Localization Diagram

The following diagram illustrates the location of HSP60 within the mitochondrion, a likely target for the MA-5 antibody, in the context of mitochondrial protein import and folding.



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Caption: Location of HSP60 in the mitochondrial protein folding pathway.

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